(E)-2-Cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]-N-(2-morpholin-4-yl-1-phenylethyl)prop-2-enamide (E)-2-Cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]-N-(2-morpholin-4-yl-1-phenylethyl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 1030710-38-3
VCID: VC7215141
InChI: InChI=1S/C26H34N4O2/c1-19(2)17-30-20(3)14-23(21(30)4)15-24(16-27)26(31)28-25(22-8-6-5-7-9-22)18-29-10-12-32-13-11-29/h5-9,14-15,19,25H,10-13,17-18H2,1-4H3,(H,28,31)/b24-15+
SMILES: CC1=CC(=C(N1CC(C)C)C)C=C(C#N)C(=O)NC(CN2CCOCC2)C3=CC=CC=C3
Molecular Formula: C26H34N4O2
Molecular Weight: 434.584

(E)-2-Cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]-N-(2-morpholin-4-yl-1-phenylethyl)prop-2-enamide

CAS No.: 1030710-38-3

Cat. No.: VC7215141

Molecular Formula: C26H34N4O2

Molecular Weight: 434.584

* For research use only. Not for human or veterinary use.

(E)-2-Cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]-N-(2-morpholin-4-yl-1-phenylethyl)prop-2-enamide - 1030710-38-3

Specification

CAS No. 1030710-38-3
Molecular Formula C26H34N4O2
Molecular Weight 434.584
IUPAC Name (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]-N-(2-morpholin-4-yl-1-phenylethyl)prop-2-enamide
Standard InChI InChI=1S/C26H34N4O2/c1-19(2)17-30-20(3)14-23(21(30)4)15-24(16-27)26(31)28-25(22-8-6-5-7-9-22)18-29-10-12-32-13-11-29/h5-9,14-15,19,25H,10-13,17-18H2,1-4H3,(H,28,31)/b24-15+
Standard InChI Key MUWTVOKLZKURFF-UHFFFAOYSA-N
SMILES CC1=CC(=C(N1CC(C)C)C)C=C(C#N)C(=O)NC(CN2CCOCC2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]-N-(2-morpholin-4-yl-1-phenylethyl)prop-2-enamide, reflects its intricate structure (Fig. 1):

  • Pyrrole core: A 2,5-dimethylpyrrole ring substituted with a 2-methylpropyl group at the N1 position.

  • Enamide backbone: An α,β-unsaturated enamide system with a cyano group at the C2 position.

  • Morpholine-phenylethyl side chain: A N-(2-morpholin-4-yl-1-phenylethyl) group attached to the enamide’s carboxamide.

The (E)-stereochemistry of the enamide double bond is critical for maintaining planarity, which influences intermolecular interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₆H₃₄N₄O₂
Molecular Weight434.584 g/mol
CAS Registry Number1030710-38-3
SMILES NotationCC1=CC(=C(N1CC(C)C)C)C=C(C#N)C(=O)NC(CN2CCOCC2)C3=CC=CC=C3
InChI KeyMUWTVOKLZKURFF-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Routes

The compound’s synthesis likely involves multi-step reactions to assemble its heterocyclic and enamide components. A plausible pathway includes:

  • Pyrrole Substitution:

    • Alkylation of 2,5-dimethylpyrrole with 2-methylpropyl bromide under basic conditions to introduce the N1 substituent.

  • Enamide Formation:

    • Condensation of the substituted pyrrole-3-carbaldehyde with cyanoacetamide via a Knoevenagel reaction to form the α-cyanoenamide intermediate.

  • Side-Chain Coupling:

    • Amidation of the enamide carboxyl group with 2-morpholin-4-yl-1-phenylethylamine using carbodiimide coupling agents (e.g., EDC/HOBt).

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsPurpose
12-methylpropyl bromide, K₂CO₃, DMFN-alkylation of pyrrole
2Cyanoacetamide, piperidine, ethanolKnoevenagel condensation
3EDC, HOBt, DIPEA, DCMAmide bond formation

Purification and Yield Optimization

Chromatographic techniques (e.g., silica gel chromatography) are typically employed to isolate the final product. Yield optimization may require careful control of reaction temperature and stoichiometry, particularly during the amidation step.

Physicochemical Properties

Solubility and Stability

Experimental solubility data remain unreported, but the compound’s lipophilic groups (pyrrole, phenyl) suggest limited aqueous solubility. Stability under physiological conditions (pH 7.4, 37°C) is uncharacterized but could be inferred from related enamide derivatives, which generally exhibit moderate hydrolytic stability.

Crystallographic Data

No single-crystal X-ray structures are available. Computational modeling (e.g., DFT calculations) predicts a planar enamide system with dihedral angles <10° between the pyrrole and phenyl rings, favoring π-stacking interactions.

PropertyTarget Compound2-Cyano-3-phenylbut-2-enamide
Molecular Weight434.584 g/mol186.22 g/mol
Key Functional GroupsPyrrole, morpholine, enamidePhenyl, enamide
Known BioactivityHypothetical kinase inhibitionAntibacterial, antifungal

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a versatile intermediate for designing:

  • Kinase Inhibitors: Morpholine-containing analogs are prevalent in oncology drug discovery.

  • Antiparasitic Agents: Pyrrole derivatives show activity against Plasmodium and Leishmania species.

Materials Science

Conjugated enamide-pyrrole systems could be explored for:

  • Organic Semiconductors: Planar structures may facilitate charge transport in thin-film devices.

  • Fluorescent Probes: Extended π-systems might emit in the visible spectrum.

Challenges and Future Directions

Data Gaps

Critical unknowns include:

  • Experimental solubility and logP values.

  • In vitro toxicity and pharmacokinetic profiles.

Recommended Studies

  • Synthetic Optimization: Screen coupling reagents to improve amidation yields.

  • Biological Screening: Test against kinase panels (e.g., EGFR, VEGFR) and microbial strains.

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